21-Episerratenediol
Overview
Description
21-Episerratenediol is a natural triterpenoid found in the herbs of Lycopodium serratum . It is also a neutral triterpene isolated from Sitka spruce bark . It has exhibited a remarkable inhibitory effect on skin tumor promotion in an in vivo two-stage mouse skin carcinogenesis test .
Molecular Structure Analysis
The molecular formula of 21-Episerratenediol is C30H50O2 . It has an average mass of 442.717 Da and a monoisotopic mass of 442.381073 Da . There are 9 defined stereocentres in its structure .Physical And Chemical Properties Analysis
21-Episerratenediol has a density of 1.1±0.1 g/cm3, a boiling point of 530.9±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.2 mmHg at 25°C . Its molar refractivity is 133.4±0.4 cm3 . It has 2 H bond acceptors and 2 H bond donors .Scientific Research Applications
Traditional Chinese Medicine
21-Episerratenediol is found in the club moss Palhinhaea cernua, a plant used in Traditional Chinese Medicine (TCM) for the treatment of various conditions such as rheumatism, whooping cough, contusions, scalds, hepatitis, and nephrolithiasis .
Alzheimer’s Disease Treatment
Research has shown that compounds isolated from Palhinhaea cernua, including 21-Episerratenediol, have inhibitory activities against cholinesterases and β-secretase 1, which are key targets for the treatment of Alzheimer’s disease .
Component of Sitka Spruce Bark
21-Episerratenediol is one of the minor components of the neutral triterpene fraction of the bark of Sitka spruce . While the specific applications of this component are not mentioned, it contributes to the overall chemical composition of the bark.
Research Material
21-Episerratenediol is available for purchase as a research material . This suggests that it is being used in various scientific research projects, although the specifics of these projects are not detailed.
Mechanism of Action
Safety and Hazards
In case of inhalation, it’s advised to move the victim into fresh air and give artificial respiration if needed . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
properties
IUPAC Name |
(3S,6R,8S,11R,12S,15S,16R,19R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20-,21-,22-,23-,24+,25-,28-,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUNNDDBCLRMSL-DRRPMNBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H](C3(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
21-Episerratenediol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of 21-Episerratenediol?
A1: 21-Episerratenediol has been isolated from various plant species, particularly those belonging to the Lycopodiaceae family. Some notable sources include:
- Huperzia serrata: This club moss species yielded several Lycopodium triterpenoids, including 21-episerratenediol. [, ]
- Lycopodium deuterodensum: This species yielded two new abietanes alongside 21-episerratenediol, α-onocerin, 21-episerratriol, and 16-oxoserratenediol. []
- Pinus radiata: 21-Episerratenediol was identified in the neutral fraction of benzene extractives from the bark of this pine species. []
- Diphasiastrum complanatum: This species yielded seven serratene-type triterpenoids, including 21-episerratenediol-3-α-L-arabinopyranoside (inundoside E). []
- Lycopodium inundatum: This club moss contains 21-episerratenediol 3-α-L-arabinopyranoside (inundoside-E), along with other related triterpenoid-glycosides. [, ]
- Palhinhaea cernua: This species is another source of serratane triterpenoids, including 21-episerratenediol. []
Q2: What is the structure of 21-Episerratenediol?
A2: 21-Episerratenediol is a serratene-type triterpenoid. While its exact molecular formula and weight are not explicitly stated in the provided abstracts, its structure is characterized by:
Q3: Are there any synthetic routes to obtain 21-Episerratenediol?
A3: Yes, research indicates that 21-episerratenediol can be used as a starting material to synthesize its 3-α-L-arabinopyranoside derivative, known as inundoside-E. This synthetic route confirms the structure of inundoside-E, a triterpenoid-glycoside found in Lycopodium inundatum. []
Q4: What other serratene-type triterpenoids are structurally related to 21-Episerratenediol?
A4: Several serratene-type triterpenoids share structural similarities with 21-episerratenediol. Some examples include:
- Serratenediol: This compound is very similar to 21-episerratenediol, differing only in the stereochemistry of the hydroxyl group at the C-21 position. [, , , ]
- 21-Episerratriol: This compound, found alongside 21-episerratenediol in Lycopodium deuterodensum, likely possesses an additional hydroxyl group compared to 21-episerratenediol. []
- 16-Oxoserratenediol, 16-Oxo-21-episerratenediol, 16-Oxodiepiserratenediol: These compounds are α, β-unsaturated ketones of the serratane group, indicating structural modifications at the C-16 position. []
- Tohogenol, Tohogeninol, Serratriol, Lycoclavanol, Lycoclavanin: These serratane triterpenoids are structurally related, but their specific differences from 21-episerratenediol are not detailed in the provided abstracts. []
Q5: What are the potential applications of 21-Episerratenediol?
A5: While the provided research primarily focuses on isolation and structural characterization, the presence of 21-episerratenediol in various medicinal plants suggests potential biological activities. Further research is needed to fully understand its pharmacological potential.
Q6: What analytical techniques are used to study 21-Episerratenediol?
A6: Researchers utilize various analytical techniques to isolate, characterize, and study 21-episerratenediol:
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